N-(4-methyl-1-piperazinyl)-N'-[3-(methylthio)phenyl]urea
Overview
Description
N-(4-methyl-1-piperazinyl)-N'-[3-(methylthio)phenyl]urea is a useful research compound. Its molecular formula is C13H20N4OS and its molecular weight is 280.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.13578245 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been involved in the synthesis of various pharmacologically active derivatives. For instance, N-Phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas were synthesized from 3-phenylcarbamoyl-5-[(1-aryl-4-piperazinyl)methyl]-2-iminooxazolidines, highlighting the compound's role in creating antiallergic and analgesic agents (Bosc & Jarry, 1998).
Structural and Conformational Studies : Tri-substituted ureas containing an N-methylpiperazine moiety were synthesized and analyzed through NMR and IR spectroscopies, providing insight into the structural and conformational aspects of these derivatives (Iriepa & Bellanato, 2013).
Pharmacological Applications
Antiviral and Antimicrobial Activities : Derivatives of N-(4-methyl-1-piperazinyl)-N'-[3-(methylthio)phenyl]urea have been explored for their antiviral and antimicrobial properties. For example, new urea and thiourea derivatives of piperazine, doped with febuxostat, showed promising antiviral and antimicrobial activities (Reddy et al., 2013).
Anti-Inflammatory and Analgesic Effects : The compound has also been a precursor for derivatives with significant anti-inflammatory and analgesic effects, underscoring its potential in developing new therapeutic agents (Bosc & Jarry, 1999).
PDGF Receptor Phosphorylation Inhibition : Derivatives such as 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline have been identified as potent inhibitors of PDGF receptor phosphorylation, suggesting a role in the treatment of diseases like restenosis (Matsuno et al., 2002).
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(3-methylsulfanylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-16-6-8-17(9-7-16)15-13(18)14-11-4-3-5-12(10-11)19-2/h3-5,10H,6-9H2,1-2H3,(H2,14,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOMYUIJFPHBAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NC2=CC(=CC=C2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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